7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
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Overview
Description
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-2-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one, morpholine, and benzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-phenyl-7-hydroxychromen-2-one.
Morpholin-4-ylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group at the 8th position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: :
Properties
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLYUUHTKVQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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